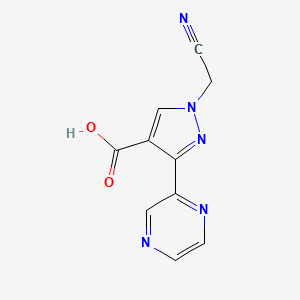

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJVCOLNEDOHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CPC) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. With the molecular formula and a molecular weight of approximately 229.19 g/mol, CPC includes functional groups that may influence its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds similar to CPC exhibit significant antimicrobial properties. For example, studies on pyrazole derivatives have shown varying degrees of activity against phytopathogenic fungi. The mechanism often involves the inhibition of fungal mycelial growth, which can be quantified through in vitro assays.

| Compound | Activity | Reference |

|---|---|---|

| CPC | Moderate to high antifungal activity | |

| 3-methyl-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |

Anticancer Potential

The pyrazole scaffold has been associated with anticancer activities due to its ability to inhibit specific enzymes involved in tumor progression. In particular, CPC and its derivatives have been investigated for their effects on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

Enzymatic Inhibition

CPC has been identified as a potential inhibitor of various enzymes, including phosphodiesterases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for treating diseases such as cancer and inflammation.

The biological activity of CPC is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

- Binding to Enzymes : CPC may bind to active sites on enzymes, altering their function.

- Modulation of Signaling Pathways : By inhibiting phosphodiesterases, CPC can affect cyclic AMP levels, thereby influencing various physiological processes.

Study 1: Antifungal Activity

In a study assessing the antifungal properties of various pyrazole derivatives, CPC demonstrated moderate effectiveness against several strains of fungi. The results indicated that structural modifications could enhance activity, suggesting a pathway for developing more potent antifungal agents.

Study 2: Anticancer Screening

A screening of CPC against different cancer cell lines revealed that it inhibited cell growth significantly in certain types of cancer. The study employed assays such as MTT and colony formation to assess viability and proliferation, respectively.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 229.19 g/mol

- Functional Groups : Contains a cyanomethyl group, which contributes to its reactivity and potential biological activity.

The unique structural features of this compound, including the presence of both pyrazole and pyrazine moieties, allow for diverse interactions with biological systems, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown varying degrees of activity against phytopathogenic fungi, with mechanisms involving inhibition of fungal mycelial growth.

| Compound | Activity Level | Reference |

|---|---|---|

| 1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | Moderate to high antifungal activity | |

| 3-methyl-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |

Potential in Drug Development

The compound's unique functional groups suggest potential for development into pharmaceuticals targeting various diseases. Its reactivity can be harnessed to create derivatives with enhanced biological activities, making it a valuable scaffold in drug design.

Fungicidal Properties

Due to its antifungal activity, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can be explored as a fungicide in agriculture. Its effectiveness against specific fungal pathogens could provide an alternative to conventional fungicides, contributing to sustainable agricultural practices.

Cosmetic Formulations

Recent studies have investigated the incorporation of compounds like 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid into cosmetic formulations due to their potential skin benefits. The compound's ability to interact with skin cells may enhance the efficacy of topical products.

Study on Antifungal Activity

In a controlled laboratory setting, 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid was tested against several strains of fungi. The results indicated that the compound inhibited fungal growth significantly compared to untreated controls, suggesting its potential as a natural antifungal agent in agricultural applications.

Development of Topical Formulations

A formulation study explored the incorporation of this compound into creams aimed at treating skin infections. The formulations were evaluated for stability and efficacy through in vitro tests, demonstrating promising results in reducing microbial load on the skin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, emphasizing substituent variations and their implications:

Key Observations:

- Aromatic vs. Heteroaromatic Substituents: Pyrazine (N-containing) at position 3 improves hydrogen-bonding capacity compared to thiophene (S-containing) or nitrobenzene, influencing solubility and target binding in biological systems .

- Functional Group Diversity: Carboxylic acid derivatives (e.g., aldehydes in ) exhibit divergent reactivity; aldehydes enable Schiff base formation, while carboxylic acids support salt formation or amide coupling .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from acrylic acid derivatives or related precursors, progressing through halogenation, amination, condensation, and oxidative cyclization steps. The synthetic route is designed to assemble the pyrazole and pyrazine rings with the desired substituents and functional groups.

Detailed Preparation Method from Patent CN106220574A

A robust and well-documented synthetic method for pyrazine carboxylic acid derivatives structurally related to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is described in patent CN106220574A. The process involves four main steps (S1 to S4):

| Step | Description | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| S1 | Bromination of acrylic acid in dichloromethane | Acrylic acid + Br2, 20-30°C dropwise addition, then 30-50°C stirring 1.5-2.5 h | Intermediate (II): brominated acrylic acid derivative |

| S2 | Amination of intermediate (II) | Intermediate (II) + NH3 in dehydrated alcohol, room temperature, 7 h | Intermediate (III): amino-substituted intermediate |

| S3 | Condensation with methylglyoxal | Intermediate (III) + methylglyoxal in dehydrated alcohol, reflux 5 h | Intermediate (IV): pyrazole ring precursor |

| S4 | Oxidative cyclization | Intermediate (IV) + DDQ in dichloromethane, reflux 12-15 h | Target pyrazine carboxylic acid (final product) |

- Bromine addition is carefully controlled to avoid over-bromination.

- Ammonia reacts with the brominated intermediate to introduce the amino group.

- Methylglyoxal facilitates ring closure forming the pyrazole ring.

- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as an oxidant to complete the cyclization and aromatization steps.

- Workup involves washing with sodium carbonate solution and acidification to precipitate the product.

Reaction conditions and yields:

- Temperature control is critical at each step to optimize yield and purity.

- Crystallization and filtration are used to isolate intermediates and final product.

- The reaction times range from 1.5 to 15 hours depending on the step.

This method is scalable and reproducible, suitable for laboratory and industrial synthesis.

Alternative Synthetic Routes and Intermediates

While the above method is the most detailed and practical, related compounds with pyrazole and pyrazine rings have been synthesized using intermediates such as 2-chloro-4-(1H-pyrazole-5-yl)benzonitrile, which could be adapted for cyanomethyl derivatives. These methods typically involve:

- Halogenated aromatic nitriles as starting materials.

- Formation of pyrazole rings via cyclization with hydrazine or related reagents.

- Functional group transformations to introduce cyanomethyl groups.

However, these routes are less directly documented for the exact target compound but provide valuable insight into potential synthetic modifications.

Summary Table of Key Preparation Steps

| Step | Intermediate | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| S1 | Acrylic acid → brominated intermediate (II) | Br2, CH2Cl2 | 20-50°C, 1.5-2.5 h | Halogenation |

| S2 | Intermediate (II) → amino intermediate (III) | NH3, dehydrated alcohol | Room temp, 7 h | Amination |

| S3 | Intermediate (III) → pyrazole precursor (IV) | Methylglyoxal, dehydrated alcohol | Reflux, 5 h | Cyclization |

| S4 | Intermediate (IV) → final product | DDQ, CH2Cl2 | Reflux, 12-15 h | Oxidative aromatization |

Research Findings and Considerations

- The described synthetic method provides a high degree of control over substitution patterns and functional group placement.

- The use of DDQ as an oxidant is crucial to achieve the aromatic pyrazine ring system.

- The cyanomethyl substituent is introduced via the starting acrylic acid derivative and preserved through the synthetic steps.

- Reaction optimization focuses on temperature, solvent choice, and reaction time to maximize yield and minimize by-products.

- The final product can be purified by crystallization and washing, yielding a compound suitable for further biological or chemical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis is typically employed. First, construct the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via Suzuki-Miyaura cross-coupling to introduce the pyrazine moiety (Pd(PPh₃)₄, aryl boronic acids, degassed DMF/H₂O, K₃PO₄) . Subsequent alkylation with cyanomethyl bromide introduces the cyanomethyl group. Hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid . Optimization includes temperature control (60–80°C), inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve yields >70% .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and regiochemistry.

- IR spectroscopy to identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹).

- Mass spectrometry (HRMS/ESI) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What strategies can enhance the solubility of this compound in aqueous systems for biological testing?

- Methodological Answer :

- Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.

- Co-solvents : Use DMSO or PEG-400 (<10% v/v) to improve dissolution without denaturing proteins.

- pH adjustment : Solubility increases at physiological pH (7.4) due to deprotonation of the carboxylic acid (pKa ~2.5–3.5) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

- Methodological Answer : Screen using:

- Enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence/colorimetric readouts (IC₅₀ determination).

- Cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7).

- Binding affinity studies (SPR or ITC) to quantify target interactions .

Advanced Research Questions

Q. How can computational methods aid in understanding the binding interactions of this compound with target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to predict binding poses in protein active sites. Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over time. Validate predictions with free-energy perturbation (FEP) or MM-PBSA calculations to estimate binding affinities .

Q. What are the key considerations when analyzing discrepancies in biological activity data across different studies?

- Methodological Answer : Investigate:

- Purity variability : Impurities (>5%) may skew results; re-characterize batches via HPLC .

- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability.

- Structural analogs : Subtle substituent changes (e.g., pyrazine vs. pyridine) drastically affect SAR .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

- Methodological Answer : Grow single crystals via slow evaporation (ethanol/water mix). Perform X-ray crystallography (Cu-Kα radiation, 100 K) to resolve the 3D structure. Key insights:

- Hydrogen bonding : Carboxylic acid groups form intermolecular bonds, influencing packing and stability.

- Torsional angles : Cyanomethyl group orientation affects conformational flexibility .

Q. What safety precautions are necessary when handling reactive intermediates during synthesis?

- Methodological Answer :

- Cyanomethyl bromide : Use in a fume hood with nitrile gloves; neutralize spills with NaHCO₃.

- Pyrazine intermediates : Avoid inhalation (respirator recommended).

- General protocols : Store moisture-sensitive intermediates under argon; monitor exotherms during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.